

Apalutamide-13C,d3: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Apalutamide-13C,d3

Cat. No.: B12412576

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, **Apalutamide-13C,d3**. This document is crucial for ensuring the quality, identity, and purity of the standard, which is essential for its use in quantitative bioanalytical studies, such as those supporting pharmacokinetics and drug metabolism research.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **Apalutamide-13C,d3**. These values are critical for the accurate preparation of stock solutions and calibration standards for use in analytical assays.

Table 1: General Information

Parameter	Value
Compound Name	Apalutamide-13C,d3
Molecular Formula	C ₂₀ ¹³ CH ₁₂ D ₃ F ₄ N ₅ O ₂ S
Molecular Weight	481.45 g/mol
CAS Number (Unlabeled)	956104-40-8
Appearance	White to off-white solid

Table 2: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 98.0%	98.7% [1]
Isotopic Enrichment (¹³ C)	Mass Spectrometry	Report Value	99 atom % ¹³ C [1]
Isotopic Enrichment (D)	Mass Spectrometry	Report Value	99 atom % D [1]

Experimental Protocols

The following sections detail the methodologies for the key experiments typically cited on a Certificate of Analysis for **Apalutamide-13C,d3**.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of **Apalutamide-13C,d3** is determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates the main compound from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reverse-phase column is commonly used for the analysis of Apalutamide and its related substances.

- **Mobile Phase:** A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
- **Detection:** The UV detector is set to a wavelength where Apalutamide exhibits maximum absorbance, ensuring high sensitivity for both the main peak and any impurities.
- **Quantification:** The purity is calculated by the area percentage method, where the peak area of **Apalutamide-13C,d3** is divided by the total area of all peaks in the chromatogram.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of **Apalutamide-13C,d3**.

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Identity Confirmation:** The identity of the compound is confirmed by comparing the measured accurate mass of the molecular ion ($[M+H]^+$) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.
- **Isotopic Enrichment Analysis:** The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species are used to calculate the percentage of molecules that contain the desired number of ^{13}C and deuterium atoms.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

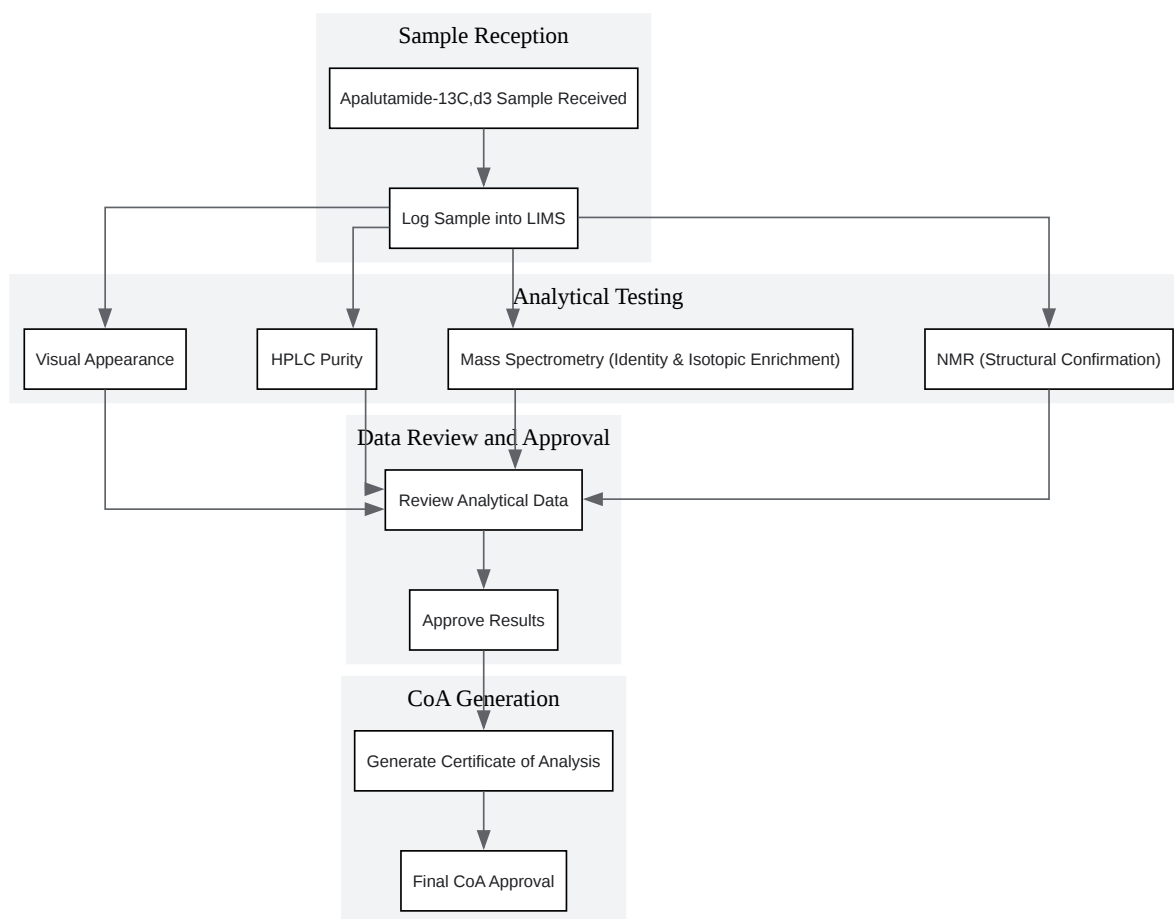
^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Apalutamide-13C,d3** and to ensure the isotopic labels are at the correct positions.

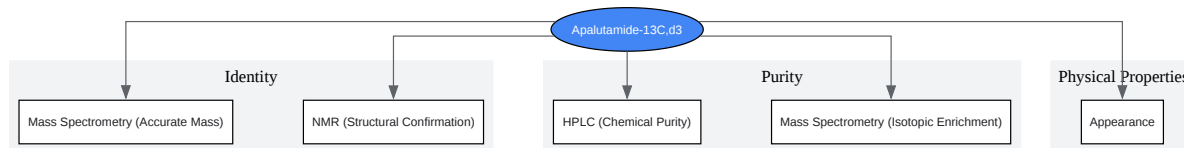
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).

- ^1H NMR: The ^1H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The absence of a signal corresponding to the methyl protons and the presence of signals for all other protons confirms the deuteration at the methyl group.
- ^{13}C NMR: The ^{13}C NMR spectrum shows a significantly enhanced signal for the carbon atom that has been enriched with ^{13}C , confirming the position of the carbon label. The chemical shift and coupling patterns should be consistent with the expected structure.

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the relationship between the different tests performed to generate the Certificate of Analysis.





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References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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